Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate
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Overview
Description
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of acrylate and contains a pyrrole ring, which is a five-membered aromatic heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 2-pyrrolecarboxaldehyde in the presence of a base such as piperidine. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate involves its interaction with molecular targets through various pathways. The compound’s cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the pyrrole ring can engage in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(1H-pyrrol-2-YL)-2-propenoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate: Similar in structure but contains a thiophene ring instead of a pyrrole ring.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Another thiophene-based derivative with similar chemical properties.
Ethyl 2-cyano-3-(furan-2-yl)acrylate: Contains a furan ring, offering different electronic properties compared to the pyrrole derivative.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8(7-11)6-9-4-3-5-12-9/h3-6,12H,2H2,1H3/b8-6+ |
InChI Key |
JJTFAXVYCAUFPP-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CN1)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CN1)C#N |
Origin of Product |
United States |
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